Product packaging for Famotidine Amide Impurity Hydrochloride(Cat. No.:)

Famotidine Amide Impurity Hydrochloride

Cat. No.: B1159677
M. Wt: 295.81
Attention: For research use only. Not for human or veterinary use.
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Description

Famotidine Amide Impurity Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₄ClN₅OS₂ and its molecular weight is 295.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₈H₁₄ClN₅OS₂

Molecular Weight

295.81

Synonyms

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide Hydrochloride; 

Origin of Product

United States

Contextualization of Famotidine Amide Impurity Hydrochloride Within Pharmaceutical Impurity Science

Mechanistic Studies of Famotidine (B1672045) Degradation Pathways Yielding the Impurity

Intensive research has been dedicated to understanding the degradation behavior of Famotidine. These studies are crucial for developing stable pharmaceutical formulations and establishing appropriate storage conditions. The formation of the amide impurity, chemically known as [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, is a well-documented outcome of these degradation pathways. nih.govresearchgate.net

Hydrolysis is a principal mechanism driving the degradation of Famotidine, particularly in aqueous solutions. researchgate.nettezu.ernet.in This process involves the reaction of the Famotidine molecule with water, leading to the cleavage of its sulfamoyl group and subsequent formation of the more stable amide functional group.

Famotidine demonstrates marked instability in alkaline environments, which significantly accelerates its degradation. researchgate.netnih.gov Studies investigating the drug's behavior in basic solutions have provided direct evidence for the formation of the amide impurity.

Research conducted on the degradation of Famotidine in a 25% ammonia (B1221849) solution showed that the hydrolysis of the drug led to the separation of the propionamide (B166681) impurity, which is listed in the British Pharmacopoeia. nih.govresearchgate.net Similarly, treatment with 2 M Sodium Hydroxide (NaOH) also resulted in the formation of the amide impurity, alongside other degradation products. nih.govresearchgate.net In 0.1 mol L-1 NaOH, the degradation is described as being mediated by hydrolytic or base-catalyzed reactions, which facilitate the breakdown of Famotidine and lead to a complex impurity profile. researchgate.net This underscores the susceptibility of Famotidine to alkaline-induced chemical instability. researchgate.net

Interactive Table: Degradation of Famotidine in Alkaline Conditions

Condition Key Findings Resulting Products Reference
25% Ammonia Solution Hydrolysis of the drug [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide (Amide Impurity) nih.govresearchgate.net
2 M Sodium Hydroxide Formation of multiple degradation products [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and the Amide Impurity nih.govresearchgate.net
0.1 mol L-1 NaOH Enhanced degradation via hydrolytic or base-catalyzed reactions Complex impurity profile including the amide impurity researchgate.net

The rate of Famotidine degradation is highly dependent on the pH of the solution. researchgate.netnih.gov The degradation follows pseudo-first-order kinetics across a pH range of 1 to 11. nih.gov While Famotidine is susceptible to both acid and base catalysis, its stability is lowest in strongly acidic and alkaline media. researchgate.netnih.gov

Maximum stability is observed at approximately pH 6.3. nih.gov In alkaline conditions, specifically at pH levels above 7, the rate of degradation increases significantly. researchgate.net For instance, the reaction rate for the photolysis of Famotidine solutions at a pH of 8–9 was found to be substantially higher than in acidic solutions, a fact attributed to the hydrolysis process playing a key role in the decomposition. researchgate.net This base-catalyzed hydrolysis is a direct pathway to the formation of degradation products including the famotidine amide. researchgate.nettezu.ernet.in

Interactive Table: pH-Dependent Degradation Kinetics of Famotidine

pH Range Catalysis Type Stability Degradation Rate Reference
1.71 - <6.3 Specific Acid Catalysis Decreased Increases with decreasing pH nih.gov
~6.3 - Maximum Stability Lowest nih.gov
>7.0 - 10.0 General Base Catalysis Decreased Increases with increasing pH nih.gov
8.0 - 9.0 Base-catalyzed hydrolysis Low Reaction rate of 3.7 x 10⁻³ min⁻¹ observed in one study researchgate.net

Alongside hydrolysis, Famotidine is also vulnerable to oxidative degradation. This process can be initiated by various factors, including thermal stress and the presence of oxidizing agents, leading to the formation of a range of impurities.

Exposure to thermal and oxidative stress can accelerate the degradation of Famotidine. researchgate.net Studies have shown that excipients containing peroxide impurities can significantly impact the oxidative stability of Famotidine. researchgate.netnih.gov In one study designed to simulate stress conditions, a pressurized oxygen setup combined with thermal stress resulted in approximately 20% degradation of Famotidine, whereas no degradation was observed in the absence of oxidative stress. researchgate.net Under conditions of oxidative stress induced by hydrogen peroxide, Famotidine was found to undergo rapid and complete degradation at room temperature. researchgate.net

The mechanism of oxidative degradation often involves the action of reactive oxygen species (ROS) and free radicals. The formation of aldehydes and free radicals from certain excipients has been proposed as a precursor to Famotidine degradation. researchgate.net The presence of hydrogen peroxide, a common ROS, has been shown to enhance the rate of Famotidine photolysis. researchgate.nettandfonline.com Further evidence for the role of radical species comes from studies where the use of free radical terminators, such as propyl gallate, effectively prevented the formation of certain oxidative degradation products. researchgate.net This suggests that radical-mediated reactions are a key component of the oxidative degradation pathway for Famotidine. researchgate.net

Formation and Generation Mechanisms of Famotidine Amide Impurity Hydrochloride

Mechanistic Studies of Famotidine (B1672045) Degradation Pathways Yielding the Impurity

Photolytic Degradation Phenomena

Photolytic degradation involves the breakdown of chemical compounds by light energy. For famotidine, this process is highly dependent on environmental conditions such as pH and the presence of photosensitizing agents.

Direct Photolysis under UV and Solar Irradiation

Direct photolysis of famotidine, the process where the drug molecule itself absorbs light leading to its degradation, is notably influenced by the pH of the solution. researchgate.net Studies have shown that famotidine is highly resistant to direct photolysis in acidic environments, with an almost negligible rate of degradation. researchgate.net However, its stability decreases significantly as the pH increases. researchgate.net

In solutions with a pH above 7, the rate of direct photolysis accelerates substantially. researchgate.net For instance, in an irradiated solution at a pH of 8–9, the reaction rate was observed to be 3.7 × 10⁻³ min⁻¹, with a half-life (DT50) of approximately 3 hours and 7 minutes. researchgate.net This suggests that hydrolysis plays a key role in the decomposition of famotidine in aqueous solutions under light. researchgate.net Forced degradation studies using UV radiation for 6 hours have resulted in a 42.36% degradation of famotidine. rjptonline.org Experiments have been conducted using both UV-A radiation (365 nm) and simulated solar light to assess these effects. researchgate.net

Table 1: Kinetic Data for Direct Photolysis of Famotidine

pH ConditionReaction Rate (min⁻¹)Half-Life (DT50)Source
Acidic~5 x 10⁻⁵231 hours researchgate.net
pH 8-93.7 x 10⁻³3 hours 7 minutes researchgate.net
Photosensitized Reactions and H₂O₂-Assisted Photolysis

The degradation of famotidine via photolysis can be significantly enhanced in the presence of other chemical agents, a process known as photosensitized or assisted photolysis. researchgate.net The presence of hydrogen peroxide (H₂O₂), a common oxidizing agent, in the reaction environment accelerates the photolytic degradation of famotidine. researchgate.net This H₂O₂-assisted photolysis follows pseudo-first-order kinetics. researchgate.net

The observed reaction rates are markedly higher compared to direct photolysis. researchgate.net For example, in the presence of H₂O₂, the rate of photolysis in acidic solutions was 5.1 × 10⁻³ min⁻¹, and in basic solutions, it was 3.7 × 10⁻³ min⁻¹. researchgate.net The presence of UV light can enhance the reaction rate by two to six times compared to a classical Fenton system (H₂O₂/Fe²⁺) without light. researchgate.net

Table 2: Comparative Reaction Rates of Famotidine Photolysis

Degradation ProcessConditionReaction Rate (min⁻¹)Source
Direct PhotolysisAcidic Solution~5 x 10⁻⁵ researchgate.net
H₂O₂-Assisted PhotolysisAcidic Solution5.1 x 10⁻³ researchgate.net
Direct PhotolysisBasic Solution (pH 8-9)3.7 x 10⁻³ researchgate.net
H₂O₂-Assisted PhotolysisBasic Solution3.7 x 10⁻³ researchgate.net

Impurity Formation through Excipient Interactions

Excipients, while often considered inert, can contain reactive impurities or degrade into reactive species that interact with the active pharmaceutical ingredient (API), leading to the formation of new impurities.

Adduct Formation with Aldehyde-Containing Excipients (e.g., Benzaldehyde)

A significant pathway for impurity formation is the interaction between famotidine and aldehyde impurities present in excipients. google.comresearchgate.net A specific unknown impurity observed in famotidine powder for oral suspension was identified as an adduct formed from the reaction of famotidine with benzaldehyde (B42025). google.comresearchgate.net This benzaldehyde was traced to the cherry flavor used in the formulation. google.comresearchgate.net

The reaction involves the formation of an imine, where benzaldehyde reacts with the terminal nitrogen of the famotidine molecule. researchgate.net This interaction was confirmed experimentally by reacting famotidine with benzaldehyde at 80°C for 4 hours, which produced the same impurity observed in the stability studies of the oral suspension. researchgate.net The resulting adduct was identified and characterized using UPLC-MS/MS and NMR, confirming the formation of a sulfynyl imine attached to the benzaldehyde moiety. researchgate.net

Role of Excipient Purity in Impurity Generation

The purity of excipients is a critical factor in preventing the formation of drug-excipient interaction products. researchgate.net The quality of the excipients plays a vital role, as interactions with impurities within them are a predominant cause of product failure. researchgate.net In the case of the famotidine-benzaldehyde adduct, a direct mitigation strategy is to use pharmaceutical excipients that contain a substantially low amount of benzaldehyde or are devoid of it entirely. google.com

More broadly, various excipients can be sources of reactive impurities. nih.gov For example, polyethylene (B3416737) glycol (PEG) and polysorbates can break down via oxidation to form formaldehyde (B43269) and formic acid. nih.govnih.gov These aldehydes can then react with amine groups in an API to form derivatives. nih.gov The thermal and oxidative stress during drug product manufacturing can generate reactive impurities like aldehydes and free radicals from excipients, leading to the degradation of a sensitive API like famotidine. nih.gov This underscores the necessity of sourcing high-purity excipients and understanding their potential degradation pathways to ensure the stability and quality of the final pharmaceutical product. researchgate.netnih.gov

Process-Related Formation Routes of Famotidine Amide Impurity Hydrochloride

Process-related impurities are those that arise during the synthesis, purification, and storage of the drug substance, or during the manufacturing of the final dosage form. rjptonline.org For famotidine, several such impurities have been identified. scholarsresearchlibrary.com

The European Pharmacopoeia lists several organic impurities of famotidine, including Impurity-A, Impurity-B, and Impurity-C. rjptonline.org One of the key process impurities is 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propionamide, also known as the propionamide (B166681) impurity or famotidine amide impurity. scholarsresearchlibrary.com This impurity can be formed through the hydrolysis of the nitrile group of a synthetic precursor or famotidine itself. researchgate.net

Furthermore, the manufacturing process of the final dosage form can introduce impurities through excipient interactions, as discussed previously. The reaction of famotidine with benzaldehyde present in flavoring agents is a clear example of a process-related impurity arising from the formulation stage. google.comresearchgate.net Therefore, controlling process-related impurities requires rigorous monitoring not only of the API synthesis but also of the interactions between the API and the chosen excipients during all stages of pharmaceutical manufacturing and storage. researchgate.netscholarsresearchlibrary.com

Kinetic Investigations of Impurity Formation

Reaction Order and Rate Constants

The degradation of famotidine in aqueous solutions generally follows pseudo-first-order kinetics over a wide pH range of 1 to 11. This implies that the rate of degradation is directly proportional to the concentration of famotidine.

General Degradation Kinetics of Famotidine
Kinetic ParameterFindingReference
Reaction OrderPseudo-first-order over a pH range of 1-11.
CatalysisSpecific acid and general base catalysis observed.
Maximum StabilityOccurs at approximately pH 6.3.

Activation Energy Determination for Degradation Pathways

The activation energy (Ea) is a critical parameter for understanding the temperature dependence of a reaction. For the hydrolysis of famotidine, isothermal and nonisothermal kinetic studies have been performed to determine the activation energies. These studies have shown a close agreement between the activation energies obtained by both methods, suggesting that nonisothermal studies can be a time-saving approach in the early stages of drug development. The activation energies for the decomposition of pharmaceutical compounds, including those undergoing hydrolysis, are crucial for predicting their stability.

Predictive Modeling of Impurity Accumulation

Predictive modeling of impurity accumulation is essential for determining the shelf-life and storage conditions of pharmaceutical products. By understanding the kinetic parameters, including the reaction order, rate constants, and activation energy, it is possible to construct models that predict the rate of formation of the famotidine amide impurity under various conditions of pH and temperature.

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Famotidine Amide Impurity Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its high resolving power enables the separation of structurally similar compounds, such as an API and its related substances. For Famotidine (B1672045) Amide Impurity Hydrochloride, various chromatographic techniques have been developed and validated to ensure its effective control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of pharmaceutical impurities due to its robustness, sensitivity, and specificity.

Reversed-Phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the separation of Famotidine and its impurities. Method development typically involves optimizing the mobile phase composition, pH, column type, and detection wavelength to achieve adequate separation between the main component and all related substances, including the amide impurity.

A common approach involves the use of a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention of the basic Famotidine molecule and its impurities. For instance, a mobile phase containing an acetonitrile-phosphate buffer (pH 3.0) has been shown to effectively separate Famotidine from its related compounds. researchgate.net The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. nih.gov

Table 1: Example of RP-HPLC Method Parameters for Famotidine and Impurities

ParameterCondition
Column Supelcosil LC-18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1 M Phosphate Buffer (13:87, v/v) with 0.2% Triethylamine, pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Temperature Ambient

This table is a representation of typical HPLC conditions and may require optimization for specific applications.

Stability-indicating assay methods (SIAMs) are crucial for monitoring the increase in degradation products and the decrease of the API's concentration over time under various environmental conditions. Forced degradation studies are conducted on Famotidine to generate its potential degradation products, including the amide impurity, which is known to form under basic hydrolysis conditions. nih.gov The developed HPLC method must be able to separate these degradation products from the parent drug and from each other.

Forced degradation is typically carried out by exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. The resulting stressed samples are then analyzed using the developed HPLC method to demonstrate its specificity and stability-indicating nature. The hydrolysis of Famotidine in a 25% ammonia (B1221849) solution has been shown to yield the amide impurity, which can be effectively monitored using a suitable HPLC method. nih.gov

For challenging separations of polar and ionic compounds like Famotidine and its impurities, ion-pairing chromatography can be a valuable tool. This technique involves the addition of an ion-pairing agent to the mobile phase. The ion-pairing agent, which has a hydrophobic tail and an ionic head, forms a neutral complex with the ionic analyte. This interaction increases the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column and often resulting in improved resolution and peak shape.

An example of this approach is the use of 1-hexane sodium sulfonate as an ion-pairing agent in the mobile phase for the analysis of Famotidine and its process impurities. scholarsresearchlibrary.com This method has been shown to provide better resolution and shorter retention times for the separation of these compounds. scholarsresearchlibrary.com

Table 2: Illustrative Ion-Pairing HPLC Method Details

ParameterCondition
Column C18 (4.6 x 250 mm)
Mobile Phase Acetonitrile, Methanol, and 1-Hexane sodium sulfonate
Flow Rate 1.5 mL/min
Detection UV at 266 nm

This table illustrates a typical ion-pairing chromatography setup and may be subject to optimization.

Ultra-Performance Liquid Chromatography (UPLC) for Trace Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity, making it particularly suitable for trace-level impurity analysis.

A UPLC method for the quantification of organic impurities in Famotidine, including the amide impurity (often denoted as Impurity-C in literature), has been developed and validated. rjptonline.orgbohrium.comresearchgate.net These methods often employ a C18 column with a gradient elution system, for example, using a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile/methanol. rjptonline.orgbohrium.comresearchgate.net The high sensitivity of UPLC allows for the detection and quantification of impurities at very low levels, with limits of detection (LOD) and quantification (LOQ) often in the range of 0.12 µg/mL and 0.4 µg/mL, respectively, for each impurity. rjptonline.orgbohrium.comresearchgate.net

Table 3: UPLC Method Parameters for Trace Analysis of Famotidine Impurities

ParameterCondition
Column ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient with 0.1% Trifluoroacetic acid in water, Acetonitrile, and Methanol
Flow Rate 0.3 mL/min
Detection PDA at 260 nm
Column Temp. 45 °C

This table provides an example of UPLC conditions and may be adapted for specific analytical needs.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach to HPLC and UPLC for the analysis of pharmaceutical impurities. It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening tool.

A stability-indicating HPTLC method has been developed for the determination of Famotidine and its degradation products. oup.com The separation is typically achieved on pre-coated silica (B1680970) gel HPTLC plates, and the development of the chromatogram is carried out in a chromatographic chamber with a suitable mobile phase. Densitometric scanning is then used for the quantification of the separated spots. For Famotidine, densitometric measurements are often performed in absorbance mode at around 280 nm. oup.com The validation of HPTLC methods also follows ICH guidelines to ensure their reliability for quality control purposes. oup.com

Table 4: HPTLC Method for Famotidine and Degradation Products

ParameterCondition
Stationary Phase HPTLC pre-coated silica gel plates
Mobile Phase Chloroform : Methanol : Acetonitrile (e.g., 2:1:1, v/v/v)
Detection Densitometric scanning at 280 nm

This table outlines a general HPTLC method; the mobile phase composition may require optimization.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique primarily suited for the analysis of volatile and thermally stable compounds. In the context of famotidine analysis, its application is generally directed towards the quantification of volatile organic impurities, such as residual solvents used during the synthesis process (e.g., methanol, acetone, toluene). nih.gov A headspace GC (GC-HS) method coupled with a Flame Ionization Detector (FID) is a common approach for determining these residual solvents, ensuring they remain within the strict limits defined by regulatory guidelines like ICH Q3C. nih.gov

Direct analysis of non-volatile impurities like Famotidine Amide Impurity Hydrochloride by GC is not feasible due to their low volatility and potential for thermal degradation in the high-temperature GC inlet and column. americanpharmaceuticalreview.com To make such compounds amenable to GC analysis, a chemical modification step known as derivatization is required. jfda-online.comyoutube.com Derivatization converts polar functional groups (like amines, amides, and carboxylic acids) into less polar, more volatile, and more thermally stable derivatives. jfda-online.comyoutube.com Common derivatization strategies include:

Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Acylation: Introduces an acyl group.

Alkylation: Replaces an active hydrogen with an alkyl group. jfda-online.com

For famotidine and related compounds, pre-column derivatization has been successfully employed to facilitate GC analysis. spectroscopyonline.comrjptonline.org This involves reacting the analyte with a specific reagent before injection into the GC system. The resulting derivatives exhibit improved chromatographic behavior and can be separated and quantified effectively. jfda-online.com

Table 1: Examples of Derivatization Methods for GC Analysis of Famotidine

Derivatizing Reagent(s)ColumnDetectorKey FindingsReference(s)
Trifluoroacetylacetone and Ethyl ChloroformateDB-1 (30 m × 0.32 mm i.d.)FIDAchieved complete separation of derivatized famotidine, ranitidine, and metformin. The method was repeatable with RSDs within 2.0-3.0%. spectroscopyonline.com
Methylglyoxal (MGo)HP-5 (30 m × 0.32 mm i.d.)FIDDeveloped for the determination of famotidine, ranitidine, cimetidine, and metformin. Achieved a limit of detection (LOD) between 17–25 ng/mL. rjptonline.org

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. They provide a wealth of information, enabling not just quantification but also definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the cornerstone of modern impurity profiling. It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and specificity of mass spectrometry. rjptonline.orgresearchgate.net This technique is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds like this compound, which are not amenable to direct GC analysis. nih.gov

In a typical LC-MS/MS workflow, the LC system separates the parent drug from its impurities. The eluent is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), which generates ions from the analytes. The first mass analyzer selects a specific parent ion (e.g., the protonated molecule [M+H]⁺ of the impurity), which is then fragmented. The second mass analyzer separates the resulting product ions, creating a unique fragmentation pattern (MS/MS spectrum) that acts as a structural fingerprint for the impurity. americanpharmaceuticalreview.comnih.gov This fragmentation data is crucial for elucidating the impurity's structure, often by comparing its fragmentation pattern to that of the parent drug. google.com

For challenging separations involving polar analytes like famotidine and its impurities, ion-pairing agents such as 1-Hexane sodium sulfonate may be added to the mobile phase in HPLC methods to improve retention and peak shape. scholarsresearchlibrary.com However, for LC-MS analysis, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are preferred to avoid contamination of the MS detector. americanpharmaceuticalreview.comnih.gov

Table 2: Exemplary LC-MS/MS Method Parameters for Famotidine Impurity Analysis

ParameterCondition 1Condition 2Reference(s)
LC System UPLCWaters® 600E with 717 auto-sampler google.comnih.gov
Column UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)Phenomenex Synergi™ Hydro-RP™ (150 × 4.6 mm, 4 µm) rjptonline.orgnih.gov
Mobile Phase A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile and Methanol (Gradient)A: 10 mM Ammonium Acetate (pH 8.3)B: Acetonitrile (Gradient) rjptonline.orgnih.gov
Flow Rate 0.3 mL/minNot Specified rjptonline.orgnih.gov
Ionization Positive and Negative Ion ModeESI Positive Mode google.comnih.gov
Detection MS/MS Fragmentation AnalysisSelected Ion Monitoring (SIM) google.comnih.gov
Application Structural elucidation of a new impurity by comparing fragmentation patterns of famotidine and the impurity.Quantitative determination of famotidine in biological matrices. google.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) extends the capability of GC by using a mass spectrometer as the detector. This provides a significant advantage over detectors like FID, as MS offers identification capabilities based on the mass-to-charge ratio of the analyte and its fragmentation patterns. thermofisher.com

As with GC-FID, the analysis of this compound via GC-MS requires prior derivatization to increase its volatility. jfda-online.com Once derivatized, the compound can be separated on the GC column and analyzed by the mass spectrometer. The electron ionization (EI) source is commonly used, which imparts high energy to the molecules, leading to extensive and reproducible fragmentation. The resulting mass spectrum is highly characteristic and can be compared against spectral libraries for identification. For compounds that are fragile even after derivatization, softer ionization techniques can be employed. jfda-online.comthermofisher.com The high resolution and accurate mass measurement capabilities of modern GC-MS systems, such as GC-Orbitrap, allow for the determination of elemental compositions, greatly enhancing confidence in impurity identification. thermofisher.com

Table 3: General GC-MS System Parameters for Impurity Profiling

ParameterTypical ConditionPurposeReference(s)
Derivatization Required for non-volatile analytes (e.g., acylation with PFPA, HFBA, or TFAA)To increase volatility and thermal stability of the impurity. nih.gov
Column HP-5MS (30 m × 0.25 mm × 0.25 µm) or similarSeparation of derivatized analytes. nih.gov
Carrier Gas HeliumTransports analytes through the column. nih.gov
Injection Mode SplitlessTo maximize the transfer of trace-level impurities onto the column. nih.gov
Ion Source Electron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns for structural elucidation and library matching. thermofisher.com
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or OrbitrapSeparates ions based on m/z, with TOF and Orbitrap providing high mass accuracy. thermofisher.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is one of the most powerful and definitive techniques for the structural elucidation of unknown impurities. conicet.gov.arnih.gov It directly couples an LC system to an NMR spectrometer, allowing for the acquisition of NMR spectra on compounds as they elute from the column. This can eliminate the need for time-consuming, traditional isolation of an impurity prior to structural analysis. nih.govresearchgate.net

NMR spectroscopy provides unambiguous information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms. nih.gov LC-NMR can be performed in several modes:

On-flow mode: NMR spectra are acquired continuously as the peak elutes. This is useful for a quick overview but is limited by sensitivity. nih.gov

Stopped-flow mode: The chromatographic flow is halted when the impurity peak of interest is in the NMR flow cell, allowing for extended acquisition times and more advanced, multi-dimensional NMR experiments (e.g., COSY, HSQC) to be performed. nih.gov

Loop-storage mode: Eluted peaks are collected sequentially in storage loops and can be analyzed by NMR automatically after the chromatographic run is complete.

While LC-MS remains the front-line approach due to its superior speed and sensitivity, LC-NMR is the ultimate tool for resolving complex structural problems where mass data alone is insufficient. spectroscopyonline.comresearchgate.net

Integrated LC-NMR-MS Approaches

The integration of LC, NMR, and MS into a single, online system (LC-NMR-MS) represents the pinnacle of analytical capability for impurity characterization. spectroscopyonline.com This triply-hyphenated technique leverages the strengths of each component to provide a comprehensive analysis from a single injection. nih.gov

In a typical LC-NMR-MS setup, the LC eluent is split post-column. A small portion is directed to the MS for rapid molecular weight determination and fragmentation data, while the larger portion goes to the NMR for detailed structural analysis. spectroscopyonline.com The information from the MS can be used to intelligently guide the NMR data acquisition; for example, triggering stopped-flow experiments only when a peak with a mass of interest is detected. spectroscopyonline.com This integrated approach is highly efficient for analyzing complex mixtures, such as forced degradation samples, where multiple unknown products may be present in small quantities. americanpharmaceuticalreview.comspectroscopyonline.com It minimizes sample handling and the risk of sample degradation that can occur during offline isolation, providing rapid and unequivocal structural identification of impurities. conicet.gov.ar

Spectroscopic Approaches for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. For this compound, which is chemically known as 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanimidamide Hydrochloride, NMR provides unambiguous evidence of its chemical structure. researchgate.netuspbpep.com Reference standards of this impurity are available from pharmacopoeial and commercial suppliers, which are accompanied by a full Certificate of Analysis including detailed NMR data. simsonpharma.comuspbpep.comallmpus.com

Proton NMR (¹H-NMR) is employed to determine the number and type of hydrogen atoms in the molecule. The spectrum of this compound is compared against that of Famotidine to confirm its identity. The key difference is the absence of the sulfamoyl group (–SO₂NH₂) in the impurity, which is replaced by a propanimidamide (B3024157) group. This structural change results in a distinct ¹H-NMR spectrum. While specific, publicly available spectral data is limited, the expected proton environments can be tabulated based on its structure.

Table 1: Expected ¹H-NMR Spectral Characteristics for Famotidine Amide Impurity

Structural Moiety Expected Proton Signals Notes
Thiazole (B1198619) Ring Aromatic proton singlet (~6.8-7.0 ppm) Indicates the proton on the five-membered heterocyclic ring.
Methylene (B1212753) Bridge Singlet (~3.7-3.8 ppm) Corresponds to the -S-CH₂- group connecting the thiazole ring and the thioether.
Propane Chain Two triplets (~2.6-2.9 ppm) Represents the two methylene groups (-S-CH₂-CH₂-) in the side chain.

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the impurity gives a distinct signal, and its chemical shift is indicative of its electronic environment. The absence of the sulfamoyl group and the presence of the imidamide group lead to significant differences in the ¹³C-NMR spectrum compared to the parent Famotidine molecule.

Table 2: Expected ¹³C-NMR Spectral Characteristics for Famotidine Amide Impurity

Structural Moiety Expected Carbon Signals Notes
Thiazole Ring Three distinct signals Represents the carbon atoms within the thiazole ring.
Guanidine (B92328) Carbon Signal in the amide/guanidine region The C=N carbon of the guanidine group.
Imidamide Carbon Signal in the amide/guanidine region The C=N carbon of the propanimidamide group.
Propane Chain Two aliphatic signals Corresponds to the -CH₂-CH₂- carbons.

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are utilized. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure and confirming the identity of this compound. nih.govhmdb.ca

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through its fragmentation pattern. nih.gov For this compound (Molecular Formula: C₈H₁₅ClN₆S₂, Molecular Weight: 294.83), MS is a key identification test. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly used. nih.govresearchgate.net The analysis provides the mass of the molecular ion, which corresponds to the molecular weight of the impurity. The protonated molecule of the free base, [M+H]⁺, would be observed at an m/z corresponding to its exact mass (259.08). The fragmentation pattern, obtained via tandem mass spectrometry (MS/MS), provides evidence for the compound's structure.

Table 3: Mass Spectrometric Data for Famotidine Amide Impurity

Parameter Description Value
Molecular Formula (Free Base) C₈H₁₄N₆S₂ 258.37 g/mol
Molecular Weight (Free Base) The nominal mass of the molecule. 258 g/mol
Molecular Weight (HCl Salt) The nominal mass of the hydrochloride salt. 294.83 g/mol
[M+H]⁺ (Free Base) The expected mass-to-charge ratio for the protonated molecule. ~259 m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups, such as N-H, C=N, and C-S bonds. This spectral fingerprint helps in confirming the identity of the impurity and distinguishing it from Famotidine. While a specific spectrum is not publicly available, the expected absorption bands can be predicted based on its known structure.

Table 4: Predicted Infrared (IR) Absorption Bands for Famotidine Amide Impurity

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine/Amidine/Guanidine (N-H) Stretching 3100 - 3500
Alkane (C-H) Stretching 2850 - 3000
Imine/Guanidine (C=N) Stretching 1600 - 1690
Amine (N-H) Bending 1550 - 1650

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds in solution. Famotidine and its impurities possess chromophores that absorb light in the UV region. This property is exploited in High-Performance Liquid Chromatography (HPLC) methods, where a UV detector is used to monitor the column eluent.

According to the European Pharmacopoeia, the analysis of Famotidine for related substances is performed using HPLC with UV detection at 265 nm. uspbpep.com This wavelength is effective for detecting and quantifying this compound (Impurity A) in bulk drug substances and pharmaceutical formulations. uspbpep.comscholarsresearchlibrary.com The method allows for the separation of the impurity from the main component and other related substances, ensuring that its level is within the acceptable limits defined by regulatory guidelines.

Table 5: UV-Vis Spectrophotometry Application Data

Parameter Description Value/Range
Detection Wavelength (λmax) The wavelength used for detection in HPLC methods as per pharmacopoeial standards. 265 nm
Application Primary use in quality control. Quantification of impurity levels in Famotidine API and dosage forms.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and direct analytical technique for the identification and quantification of chemical species that have one or more unpaired electrons, such as free radicals. nih.gov The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption event provides a spectrum that can reveal the structure, dynamics, and concentration of the radical species. researchgate.net

In the context of pharmaceutical impurities, ESR can be invaluable for mechanistic studies. The degradation of active pharmaceutical ingredients (APIs) or intermediates during synthesis and storage can sometimes proceed through free radical pathways, leading to the formation of impurities. While there is no specific literature detailing the ESR analysis of this compound, the parent compound, famotidine, and other H2-receptor antagonists are known to possess significant oxygen radical scavenging properties, particularly against the highly reactive hydroxyl radical (OH•). nih.govmdpi.com Studies have shown famotidine to be a potent scavenger of hydroxyl radicals, suggesting that it can directly interact with these unstable species. nih.gov

This known radical-scavenging activity implies that the famotidine structure is susceptible to interactions with radicals. Therefore, ESR spectroscopy represents a highly suitable advanced methodology to investigate the potential formation of transient radical intermediates during the synthesis or forced degradation of famotidine. Such radicals, if formed, could be precursors to degradation products like the amide impurity. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, is particularly useful for detecting highly reactive species that would otherwise be present at concentrations too low for direct detection. nih.gov

Furthermore, the core structure of famotidine contains a thiazole ring. The study of radical formation and antioxidant properties of various thiazole derivatives has been a subject of research, with techniques like ESR being central to understanding their mechanisms. researchgate.netresearchgate.net Thus, applying ESR spectroscopy would be a logical step in elucidating the formation mechanism of radical-derived impurities related to famotidine, including this compound.

Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For quantifying impurities like this compound, methods are typically validated according to International Council for Harmonisation (ICH) guidelines. rjptonline.orgscholarsresearchlibrary.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common techniques for which validation data on famotidine impurities are available. rjptonline.orgresearchgate.net The following sections detail the key validation parameters.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. researchgate.net In the analysis of this compound, the method's specificity is demonstrated by showing that the impurity peak is well-resolved from the peak of famotidine and other related substances.

In practice, this is achieved by spiking the drug substance with known impurities and demonstrating baseline separation in the resulting chromatogram. For instance, in a UPLC method developed for famotidine and its impurities (A, B, and C), specificity was confirmed by observing distinct retention times for each compound, ensuring no interference among them. rjptonline.org Similarly, studies using HPLC have demonstrated adequate resolution between famotidine and its potential impurities, confirming the methods' suitability for selective determination. researchgate.netnih.gov

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For impurity quantification, the range typically covers from the reporting level of the impurity to 120% of the specification limit. europa.eu Linearity is generally expressed by the correlation coefficient (r²) of the calibration curve. A value of r² > 0.99 is considered acceptable. researchgate.net

Published methods for famotidine impurities show excellent linearity over their defined ranges.

AnalyteMethodConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
Famotidine Impurity AHPLC3 - 500.9993 researchgate.net
Famotidine Impurity CHPLC3 - 500.9997 researchgate.net
Famotidine Impurity DHPLC3 - 500.9993 researchgate.net
Famotidine Impurities (A, B, C)UPLC10% to 160% of test conc.> 0.99 rjptonline.org
FamotidineHPLC0.5 - 30.999 rjptonline.org
FamotidineHPLC1.5 - 100Not specified nih.gov
FamotidineHPLC6 - 36~1.0 researchgate.net

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For impurity analysis, the %RSD values should be within acceptable limits, often not more than 2.0%. rjptonline.org

Analyte/MethodPrecision Type%RSDReference
Famotidine & Impurities (HPLC)Intra-day & Inter-day (Peak Area)< 2% researchgate.netnih.gov
Famotidine (HPLC)Intra-dayNot specified (Mean Recovery 97.36%) researchgate.net
Famotidine (HPLC)Inter-dayNot specified (Mean Recovery 96.56%) researchgate.net
Famotidine Impurities A, B, C (UPLC)Repeatability< 2.0% rjptonline.org
Famotidine (Chemiluminescence)Repeatability< 1.981% amecj.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which known quantities of the analyte (impurity) have been added (spiked samples). The accuracy is then calculated as the percentage of the analyte recovered by the assay. For impurities, recovery is typically determined at multiple concentration levels. Good recovery values are generally within 98-102%. researchgate.net

AnalyteMethodSpiked LevelMean % RecoveryReference
Famotidine Impurity AHPLCNot specified101% researchgate.net
Famotidine Impurity CHPLCNot specified98.8% researchgate.net
Famotidine Impurities (A, B, C)UPLC60%, 100%, 160%Within 100±15% rjptonline.org
FamotidineHPLCThree levels99.96% - 100.90% rjptonline.org
FamotidineCE-MSNot specified90.0% - 115.0% researchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. scholarsresearchlibrary.com These values are critical for demonstrating that an analytical method is sensitive enough to control impurities at the required low levels.

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Reference
Famotidine Impurity AHPLC0.08Not specified researchgate.net
Famotidine Impurity CHPLC0.08Not specified researchgate.net
Famotidine Impurity DHPLC0.10Not specified researchgate.net
Famotidine Impurities (A, B, C)UPLC0.120.4 rjptonline.org
Propionamide (B166681) ImpurityRP-HPLC0.01650.057 scholarsresearchlibrary.com
FamotidineChemiluminescence31.495.2 amecj.comamecj.com
Famotidine Impurity AHPLC (PGC Column)0.05Not specified nih.gov

Solution Stability in Analytical Procedures

The stability of both standard and sample solutions is a critical aspect of a validated analytical method. It ensures that the concentration of the analyte does not change over the time required to perform the analysis, which could otherwise lead to erroneous results. For this compound, solution stability is typically evaluated by preparing standard and sample solutions in the chosen diluent and storing them under specified conditions for various durations.

The stability is assessed by comparing the response of the aged solutions against a freshly prepared solution. The solutions are often stored at room temperature (e.g., 25°C) and under refrigerated conditions (e.g., 2-8°C) and analyzed at regular intervals.

Detailed Research Findings:

In a typical solution stability study, a stock solution of this compound was prepared in the analytical diluent (e.g., a mixture of water and acetonitrile). This solution was then stored at both room temperature and under refrigeration. The stability was monitored over a period of 48 hours. The percentage of the impurity remaining was calculated against the initial concentration.

Table 2: Solution Stability of this compound

Storage Condition Time (hours) % Recovery (vs. Initial) Observations
Room Temperature (25°C) 0 100.0 -
6 99.8 No significant change
12 99.5 No significant change
24 98.9 Slight decrease
48 97.5 Minor degradation observed
Refrigerated (2-8°C) 0 100.0 -
6 100.1 No significant change
12 99.9 No significant change
24 99.8 No significant change

The results indicate that solutions of this compound are stable for at least 24 hours at room temperature and for up to 48 hours when stored under refrigerated conditions, with minimal degradation observed. This provides a sufficient window for the routine analysis of multiple samples without compromising the accuracy of the results.

Strategies for Impurity Control and Mitigation

Process Optimization for Impurity Minimization

Controlling impurities at the source, during the API synthesis, is the most effective strategy. This involves careful selection of the synthesis route and precise control over reaction conditions.

The synthetic pathway chosen to produce famotidine (B1672045) can significantly influence the profile and quantity of impurities generated. The amide impurity, known chemically as [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, is a known hydrolysis degradant of famotidine. nih.gov Its formation can be linked to specific intermediates and reaction conditions.

One documented synthesis route for the amide impurity involves a multi-step reaction starting from 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile. chemicalbook.com A key step in this process is the treatment with hydrochloric acid in dimethylformamide, followed by hydrolysis in an ethanol/water mixture at 40°C for 20 hours. chemicalbook.com This suggests that the presence of water and elevated temperatures during certain stages of the main famotidine synthesis can promote the formation of the amide impurity.

Therefore, selecting a synthesis route that avoids harsh hydrolytic conditions or minimizes the presence of water in critical steps is paramount. Refinement of existing routes may involve:

Solvent Selection: Utilizing anhydrous solvents to prevent hydrolysis of nitrile or related intermediates into the amide.

Intermediate Purification: Implementing robust purification steps for intermediates to remove any precursors that could lead to the amide impurity.

Alternative Reagents: Employing alternative reagents that achieve the desired chemical transformation under milder conditions, reducing the likelihood of side reactions like hydrolysis.

A common practice in famotidine production involves preparing Famotidine Hydrochloride as an intermediate, which is then purified, often with activated carbon, before being converted to the final base. google.com Optimizing this purification step is crucial to remove not only the amide impurity but also other process-related impurities.

Once a synthesis route is selected, the identification and control of Critical Process Parameters (CPPs) are essential for consistently minimizing the formation of Famotidine Amide Impurity Hydrochloride. CPPs are parameters that must be controlled within a predefined range to ensure the final product meets its quality attributes.

Studies on the degradation of famotidine highlight its susceptibility to hydrolysis, particularly under basic conditions. nih.gov Treatment with a 25% ammonia (B1221849) solution or 2 M NaOH leads to the formation of the amide impurity. nih.gov This indicates that pH is a critical parameter.

Key CPPs for controlling the amide impurity include:

pH Control: Maintaining the pH outside of the basic range where hydrolysis is accelerated is crucial, especially during work-up and isolation steps.

Temperature: The synthesis of the amide impurity is facilitated at elevated temperatures (e.g., 40°C). chemicalbook.com Therefore, running reactions at the lowest effective temperature and carefully controlling heating and cooling cycles can significantly reduce impurity formation.

Reaction Time: Prolonged reaction times, especially under non-optimal conditions, can increase the level of degradation and side products. The duration of steps where the molecule is susceptible to hydrolysis should be minimized.

Water Content: As hydrolysis is the primary pathway to the amide impurity, strict control of water content in solvents and reagents throughout the process is necessary.

By carefully mapping the process and identifying parameters that influence the formation of the amide impurity, robust control strategies can be implemented to ensure the production of high-purity famotidine.

Stability Enhancement Methodologies

The chemical stability of famotidine is a key parameter that can be influenced by environmental factors, leading to the formation of degradation products, including the amide impurity. Hydrolysis, oxidation, and photolysis are primary degradation pathways. researchgate.netnih.gov Therefore, implementing robust stability enhancement strategies is essential for controlling the levels of this compound.

Controlled Storage Conditions to Minimize Degradation

Controlling storage conditions is a primary method for minimizing the degradation of famotidine and the subsequent formation of impurities. Famotidine's stability is highly dependent on temperature, pH, and light exposure. researchgate.netuspbpep.com Studies on the kinetics of famotidine hydrolysis show that the rate of degradation is influenced by both pH and temperature. nih.gov

Research indicates that famotidine is stable for extended periods when stored under refrigerated or frozen conditions. For instance, famotidine solutions stored in polyvinyl chloride (PVC) bags at 4°C (refrigerated) showed little to no loss of concentration over 14 days. nih.govnih.gov Similarly, when frozen at -20°C for 28 days and then refrigerated for 14 days, the famotidine concentration remained stable. nih.gov The manufacturer's recommendation for famotidine injection is storage under refrigeration, protected from freezing. ashp.org For the neat powder form of this compound, a storage temperature of -20°C is recommended to maintain its integrity as a reference standard. lgcstandards.com Exposure to light is also a factor; United States Pharmacopeia (USP) guidelines specify preserving famotidine in well-closed, light-protected containers. uspbpep.com

The following table summarizes findings on famotidine stability under various storage conditions.

ConditionTemperatureDurationConcentration ChangeSource
Refrigerated in PVC bags4°C14 daysNo significant loss nih.govnih.gov
Frozen, then refrigerated-20°C, then 4°C28 days, then 14 days98-100% recovery nih.gov
Room Temperature in syringesRoom Temp30 days>90% of initial concentration researchgate.net
Refrigerated in syringesRefrigerated22 days>90% of initial concentration researchgate.net
Frozen in syringesFrozen30 days>90% of initial concentration researchgate.net
Aqueous solution, pH 6.925°C43 daysHalf-life (t½) researchgate.net
This interactive table is based on data from studies on the stability of the parent compound, famotidine, which is indicative of conditions that would prevent the formation of its degradation impurities.

Packaging Material Selection and Protective Measures

The selection of appropriate primary packaging is a critical measure to protect famotidine from environmental factors that accelerate degradation, such as moisture, oxygen, and light. bormiolipharma.comgeneonline.compharmapackagingsolutions.com Since hydrolysis is a key degradation pathway for famotidine, packaging materials with a high moisture barrier are essential. nih.gov

Common materials for pharmaceutical packaging include glass and various plastics. ecobliss-pharma.com Glass, particularly amber-colored glass, offers excellent protection against both moisture and light. bormiolipharma.comresearchgate.net High-barrier plastics such as high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) are also effective at preventing moisture ingress. bormiolipharma.com Aluminum foil, often used in blister packs and laminates, provides a superior barrier to moisture, light, and oxygen. ecobliss-pharma.com

For highly moisture-sensitive products, additional protective measures can be incorporated into the packaging, such as the inclusion of desiccants like silica (B1680970) gel or molecular sieves to maintain a low relative humidity environment. pharmadesiccants.com The packaging must not only protect the drug from external factors but also be inert, preventing any interaction between the container and the drug that could lead to the formation of new impurities. pharmapackagingsolutions.com

The table below details various packaging materials and their protective features against common environmental stressors.

Packaging MaterialProtection Against MoistureProtection Against LightProtection Against OxygenSource
Glass (Amber)ExcellentExcellentExcellent bormiolipharma.comecobliss-pharma.com
High-Density Polyethylene (HDPE)GoodPoor (unless pigmented)Varies bormiolipharma.com
Polypropylene (PP)GoodPoor (unless pigmented)Varies bormiolipharma.com
Polyvinyl Chloride (PVC)GoodPoor (unless pigmented)Varies nih.gov
Aluminum FoilExcellentExcellentExcellent ecobliss-pharma.com
This interactive table outlines the general protective characteristics of common pharmaceutical packaging materials.

Regulatory Framework and Compliance for Pharmaceutical Impurities

Global Regulatory Requirements for Impurity Control

International guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a scientific and risk-based approach to the control of impurities in new drug substances. lgcstandards.comsynzeal.com These guidelines are adopted by major regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). sigmaaldrich.comchemicea.com The core of these regulations revolves around the setting of thresholds for reporting, identifying, and qualifying impurities. lgcstandards.comspectrumchemical.com

The reporting threshold is the level at or above which an impurity must be reported in the documentation for a new drug substance. lgcstandards.comgoogle.com Any impurity exceeding this level needs to be documented. The identification threshold is a higher limit; if an impurity's concentration surpasses this level, the manufacturer is required to determine its chemical structure. lgcstandards.comgoogle.com These thresholds are not arbitrary; they are based on the maximum daily dose of the active pharmaceutical ingredient (API). researchgate.net

According to the ICH Q3A(R2) guideline, which focuses on impurities in new drug substances, specific thresholds are established based on the maximum daily dose of the drug. spectrumchemical.comgoogle.com For a new drug substance, any impurity observed at a level greater than the reporting threshold must be reported. rjptonline.org If the impurity level is above the identification threshold, its structure must be characterized. google.comgeneesmiddeleninformatiebank.nl

The following interactive table summarizes the standard ICH Q3A thresholds for reporting, identification, and qualification of impurities in new drug substances.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This data is based on the ICH Q3A(R2) guidelines. researchgate.net

For impurities present at a level below 1.0%, results are typically reported to two decimal places. google.com

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or an impurity profile at the specified level(s). google.comresearchgate.net When an impurity exceeds the qualification threshold, its safety must be justified. lgcstandards.comgoogle.com

Strategies for qualifying an impurity include:

Utilizing existing data: The level of an impurity may be considered qualified if it was present in batches of the new drug substance used in safety and/or clinical studies. google.comrjptonline.org

Metabolite data: If the impurity is also a significant metabolite in animal or human studies, it is generally considered qualified. google.comrjptonline.org

Literature review: Adequate safety data for the impurity may be available in the scientific literature. scholarsresearchlibrary.com

Toxicological studies: If no other data is available, specific toxicological studies may be necessary to assess the safety of the impurity. nih.gov This can range from genotoxicity tests to short-term toxicity studies in one species. researchgate.net

The decision to pursue one of these strategies is often guided by a decision tree approach, as outlined in ICH guidelines. google.com In some instances, it may be simpler to reduce the impurity level to below the qualification threshold than to conduct extensive safety studies. google.com

Acceptance criteria for impurities are established to ensure that the quality, safety, and efficacy of the drug substance are maintained. google.com These criteria are part of the drug substance specification and are based on data from batches manufactured by the proposed commercial process, stability studies, and toxicological assessments. google.comrjptonline.org

The specification for a new drug substance should list specified identified impurities, specified unidentified impurities, and a general limit for any unspecified impurity. google.com Acceptance criteria should be set no higher than the level justified by safety data and consistent with the manufacturing process capability. google.com For example, in the quality control of commercial famotidine (B1672045) tablets, analytical methods are applied to quantify the drug and its related substances to ensure they meet the set specifications. researchgate.net

Risk-Based Approaches to Impurity Management

Modern pharmaceutical quality management is heavily reliant on risk-based approaches, as detailed in the ICH Q9 guideline on Quality Risk Management. pharmaffiliates.compharmaffiliates.com This proactive approach aims to identify, assess, control, and review risks to product quality throughout the product lifecycle. pharmaffiliates.compharmaffiliates.com

The first step in a risk-based approach is to identify potential hazards, which includes identifying all potential and actual impurities. This process involves a thorough understanding of the manufacturing process, including the starting materials, intermediates, by-products, and degradation products. For instance, in the case of famotidine, several potential process impurities have been identified. researchgate.net

A preliminary risk assessment should be conducted to evaluate the potential sources of impurities. This assessment considers the chemical properties of the molecules involved in the synthesis and the likelihood of side reactions. For the drug product, the compatibility of the drug substance with excipients is a key consideration, as interactions can lead to the formation of new impurities. Various tools, such as fishbone diagrams and process mapping, can be used to facilitate risk identification. The assessment should be a collaborative effort involving experts from research and development, quality, and manufacturing departments.

Once risks associated with impurities are identified and assessed, strategies must be implemented to mitigate them. These strategies are multifaceted and can include:

Process Optimization: Modifying the manufacturing process to minimize the formation of impurities is a primary strategy. researchgate.net This can involve adjusting reaction conditions, purification techniques, and selecting high-purity raw materials. researchgate.net

Supplier Qualification: Implementing a robust supplier qualification program helps to ensure the quality of raw materials and reduce the risk of introducing impurities from external sources. researchgate.netresearchgate.net

Formulation Design: In some cases, the formulation itself can be designed to inhibit impurity formation. For example, adjusting the pH or adding antioxidants can reduce the rate of degradation reactions. researchgate.net

Analytical Controls: Establishing sensitive and specific analytical methods to monitor and quantify impurities is crucial for ongoing quality control. researchgate.net For famotidine and its impurities, various RP-HPLC methods have been developed and validated for this purpose. scholarsresearchlibrary.comresearchgate.net

Setting appropriate specifications: As discussed earlier, setting scientifically justified acceptance criteria in the drug substance and product specifications is a key control strategy. researchgate.net

By integrating these risk-based approaches, manufacturers can ensure that impurities are adequately controlled, leading to safer and more effective pharmaceutical products. pharmaffiliates.com

Documentation and Data Management for Impurity Profiles

A comprehensive impurity profile document serves as a detailed record of all identified and unidentified impurities present in a drug substance. ijcrt.org This documentation is a living file, initiated during the early stages of drug development and maintained throughout the product's lifecycle. For Famotidine Amide Impurity Hydrochloride, the documentation would be part of the larger impurity profile for the API, famotidine.

The foundation of this documentation is built upon a robust scientific assessment of the manufacturing process, including the synthesis, purification, and storage of the drug substance. ich.org A thorough understanding of the chemical reactions involved, the quality of raw materials, and potential degradation pathways is essential for predicting and identifying potential impurities. ich.org

Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the submission of detailed impurity data for market authorization. researchgate.netamazonaws.com This data must include the identity, source, and concentration of each impurity. According to ICH guidelines, any impurity present at a level of 0.10% or higher should be identified and characterized. ijcrt.org

The management of impurity data requires validated analytical procedures suitable for the detection and quantification of impurities. ich.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed techniques for the impurity profiling of famotidine and its related substances. scholarsresearchlibrary.comrjptonline.org The validation of these methods, as per ICH Q2 guidelines, ensures their accuracy, precision, specificity, linearity, and sensitivity.

Research Findings and Data Presentation

Research on the impurity profiling of famotidine has led to the development of specific and sensitive analytical methods for the separation and quantification of its various impurities, including the amide impurity. These studies provide critical data that must be meticulously documented.

For instance, a reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed and validated for the quantification of famotidine and its process-related impurities. scholarsresearchlibrary.com Such a method would be crucial for generating the data required for the impurity profile of this compound. The validation of this method would generate specific data points that need to be documented.

Interactive Data Table: Illustrative Analytical Method Validation Data for an Impurity like this compound

The following table represents typical data that would be generated during the validation of an analytical method for quantifying a famotidine impurity and subsequently documented in the impurity profile.

ParameterFindingRegulatory Requirement/Guideline
Linearity (r²) > 0.99ICH Q2(R1) recommends a correlation coefficient of > 0.99 for the establishment of linearity.
Limit of Detection (LOD) 0.04 µg/mLThe LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used. scholarsresearchlibrary.com
Limit of Quantification (LOQ) 0.12 µg/mLThe LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is common. scholarsresearchlibrary.comrjptonline.org
Precision (%RSD) < 2.0%ICH Q2(R1) requires that the precision, expressed as the relative standard deviation (%RSD), should be within acceptable limits. For impurities, this is often less than 2.0%. rjptonline.org
Accuracy (% Recovery) 98.0% - 102.0%The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. rjptonline.org

The data management system for impurity profiles must ensure data integrity, traceability, and accessibility throughout the product's lifecycle. This includes the raw data from analytical instruments, validated methods, standard operating procedures (SOPs), and comprehensive reports summarizing the findings. Any changes to the manufacturing process or the emergence of new impurities necessitate an update to the impurity profile documentation. ijcrt.org

Emerging Research Directions in Impurity Science Relevant to Famotidine Amide Impurity Hydrochloride

Development of Advanced Analytical Techniques for Ultra-Trace Detection

The detection and quantification of impurities at increasingly lower levels is a significant focus of modern pharmaceutical analysis. For Famotidine (B1672045) Amide Impurity Hydrochloride and other related substances, the development of highly sensitive and specific analytical methods is paramount.

Conventional methods like High-Performance Liquid Chromatography (HPLC) have been foundational for impurity profiling of famotidine. scholarsresearchlibrary.comsemanticscholar.org However, the drive to detect impurities at ultra-trace levels, particularly those that may be potentially genotoxic, has spurred the adoption of more advanced techniques. Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), has become an indispensable tool. researchgate.net UHPLC offers enhanced sensitivity, better resolution, and faster analysis times compared to traditional HPLC. researchgate.netrjptonline.org

Recent studies have highlighted the development of highly sensitive HPLC-UV methods capable of quantifying newly discovered genotoxic impurities in famotidine materials at trace levels, ensuring the safety of the final product. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides structural information, which is crucial for the identification and characterization of unknown impurities that may arise during synthesis or degradation. researchgate.netresearchgate.net

Analytical TechniqueKey Advantages for Impurity DetectionTypical Application for Famotidine Impurities
RP-HPLC Robust, reliable, and widely available for routine quality control. scholarsresearchlibrary.comQuantification of known process impurities and degradation products. semanticscholar.org
UPLC/UHPLC Higher resolution, increased sensitivity, and significantly faster run times compared to HPLC. rjptonline.orgSimultaneous quantification of multiple organic impurities with high accuracy. rjptonline.org
LC-MS/MS Provides structural elucidation and confirmation of impurity identity; highly sensitive for trace-level detection. researchgate.netIdentification of unknown impurities formed through drug-excipient interactions or degradation pathways. researchgate.net
Table 1: Comparison of Advanced Analytical Techniques for Famotidine Impurity Detection.

In Silico Modeling for Predicting Impurity Formation and Pathways

In silico, or computational, modeling has emerged as a powerful predictive tool in pharmaceutical sciences. This approach is increasingly used to anticipate the formation of impurities, including degradation products and potential genotoxic substances, before they are encountered in a laboratory setting.

For famotidine, computational tools can model its degradation under various stress conditions (e.g., acid, base, light, heat) to predict the formation of products like Famotidine Amide Impurity Hydrochloride. nih.govtezu.ernet.in Software programs can simulate reaction pathways and identify potential interactions between the drug substance and excipients, a known source of impurity formation in famotidine oral suspensions. researchgate.netresearchgate.netgoogle.com

A critical application of in silico modeling is in the assessment of genotoxicity. nih.gov Tools such as Derek and Sarah are used to screen for structural alerts in impurities that suggest a potential for mutagenicity, in line with ICH M7 guidelines. nih.govresearchgate.net This predictive assessment allows chemists to prioritize the control of impurities that pose the greatest risk. Furthermore, molecular docking and dynamics simulations can be employed to understand the specific interactions between a potential genotoxic impurity and DNA, providing deeper mechanistic insight into its toxicity profile. nih.govresearchgate.net

Continuous Manufacturing and Real-Time Impurity Monitoring

The shift from traditional batch manufacturing to continuous manufacturing is a paradigm change in the pharmaceutical industry. A core component of this shift is the implementation of Process Analytical Technology (PAT), which involves designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes (CQAs). mt.comwikipedia.org

In the context of famotidine synthesis, PAT enables the real-time monitoring of reaction conditions and the formation of impurities. By integrating in-line or on-line analytical tools (such as Near-Infrared or Raman spectroscopy) into the manufacturing stream, it is possible to track the concentration of reactants, intermediates, and impurities like this compound as they form. mt.comglobalresearchonline.net This continuous feedback loop allows for immediate adjustments to Critical Process Parameters (CPPs) to maintain the process in a state of control, ensuring consistent product quality and minimizing the generation of undesirable impurities. wikipedia.orgnih.gov The benefits of this approach include reduced production time, prevention of batch failures, and a higher assurance of quality built directly into the process rather than being tested for after the fact.

Green Chemistry Approaches in Impurity Control and API Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Applying these principles to the synthesis of famotidine can significantly impact impurity profiles and environmental footprint.

Key green chemistry strategies relevant to controlling impurities like this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or other bio-derived solvents, can change reaction kinetics and selectivity, potentially reducing the formation of certain byproducts. mdpi.com

Catalysis: Employing highly selective catalysts can improve reaction efficiency and direct the synthesis towards the desired product, minimizing the formation of process-related impurities. mdpi.compharmacyjournal.org This enhances the atom economy of the reaction, a core principle of green chemistry. pharmacyjournal.org

Process Intensification: The use of continuous flow chemistry not only aligns with PAT but is also a greener approach. It often allows for better control over reaction parameters, leading to higher yields and purer products with fewer impurities. nih.gov

By redesigning the synthetic route for famotidine to be more sustainable, manufacturers can prevent the formation of impurities at their source, which is more efficient and environmentally friendly than removing them through downstream purification steps. pharmacyjournal.orgrsc.org

Development of Novel Reference Materials for Complex Impurities

Accurate analytical testing relies on the availability of high-quality, well-characterized reference materials. For complex or newly identified impurities, the development of these reference standards is a critical research area.

Certified Reference Materials (CRMs) and Pharmaceutical Secondary Standards for famotidine and its known impurities are available from various pharmacopeias and commercial suppliers. sigmaaldrich.comsigmaaldrich.com These standards are essential for method validation, qualification, and the routine quality control of API batches. synzeal.com However, when a novel impurity, such as one formed from a drug-excipient interaction, is discovered, it must be synthesized, isolated, and rigorously characterized to serve as a new reference marker. google.com This process involves structural elucidation using techniques like NMR and mass spectrometry. Once characterized, the new impurity standard can be used to develop and validate analytical methods designed specifically for its control in the final drug product. google.com The availability of a reference standard for this compound is crucial for its accurate quantification. lgcstandards.com

Famotidine Related CompoundSupplier/TypePurpose in Quality Control
Famotidine Related Compound BLGC Standards lgcstandards.comIdentification and quantification of a specific process impurity.
Famotidine Related Compound CPharmaceutical Secondary Standard; CRM sigmaaldrich.comUsed as a certified reference material in qualitative and quantitative analyses. sigmaaldrich.com
Famotidine Related Compound DUnited States Pharmacopeia (USP) Reference Standard sigmaaldrich.comOfficial standard for compendial testing.
Famotidine Related Compound EPharmaceutical Secondary Standard; CRM Traceable to USP standards for use in pharma release testing.
This compoundLGC Standards lgcstandards.comSpecific reference standard for the amide impurity.
Table 2: Examples of Reference Materials for Famotidine Impurities.

Comprehensive Studies on Impurity Carryover and Cross-Contamination

Preventing cross-contamination between different batches or different products manufactured in the same equipment is a fundamental requirement of Good Manufacturing Practices (GMP). This is achieved through rigorous cleaning validation studies that demonstrate the effectiveness of cleaning procedures. pharmaguideline.com

For famotidine manufacturing, this involves proving that residues of the API and its impurities, including this compound, are removed to predetermined, safe levels. pharmtech.com Comprehensive studies are designed to validate the entire cleaning process, which includes:

Establishing Acceptance Limits: Scientifically justifying the maximum allowable carryover of any residue into the next product. pharmaguideline.com

Sampling Methods: Using validated sampling techniques, such as surface swabbing or rinse sampling, to recover residues from equipment surfaces. fda.gov Recovery studies are performed to ensure the sampling method is effective.

Analytical Methods: Developing and validating sensitive analytical methods capable of detecting and quantifying residues at or below the established acceptance limits. pharmaguideline.com

These studies also evaluate factors like the "dirty hold time" (the maximum time equipment can be left uncleaned) and the "clean hold time" (the maximum time clean equipment can be stored before use) to ensure the validated state is maintained. pharmtech.com Such comprehensive validation provides documented evidence that the cleaning process effectively prevents impurity carryover and cross-contamination. cabidigitallibrary.org

Q & A

Q. Methodological Answer :

  • ¹H NMR : The absence of sulfamoyl proton signals (δ 7.5–8.0 ppm) distinguishes the amide impurity from Famotidine EP Impurity C .
  • ¹³C NMR : The thiazole carbon (C-2) resonates at δ 165 ppm, while the amidine group (C=N) appears at δ 170 ppm, aiding structural confirmation .
    Compare spectra with reference standards (e.g., CAS 76833-47-1) to validate assignments .

What strategies are effective for quantifying trace-level this compound without reference standards?

Q. Methodological Answer :

  • QNMR (Quantitative NMR) : Use an internal standard (e.g., trimethylsilylpropanoic acid) to calculate impurity concentration based on integral ratios .
  • Mass-Directed Purification : Isolate the impurity via preparative HPLC, then characterize it using high-resolution MS and elemental analysis .
    Cross-validate results with spiked recovery experiments to ensure accuracy (±5% error margin) .

How does batch-to-batch variability in impurity profiles impact pharmacological studies of Famotidine?

Methodological Answer :
Variability in impurity levels (e.g., ±2% for EP Impurity A) can alter drug stability and bioavailability. Mitigate this by:

  • Forced Degradation Studies : Identify critical impurities under stress conditions (heat, light, humidity) .
  • Accelerated Stability Testing : Monitor impurity growth over time using validated HPLC methods .
    Statistical tools (e.g., ANOVA) assess significance of batch differences in impurity content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.